H-D-Ala-Leu-Lys-Amc is a synthetic peptide compound that serves as a substrate for various enzymes, particularly in biochemical research. It is classified as a fluorogenic substrate due to its ability to release a fluorescent signal upon enzymatic cleavage, making it useful in studying proteolytic activities. The compound's full chemical name is N-alpha-acetyl-D-alanylleucyllysine-7-amino-4-methylcoumarin, and it has the Chemical Abstracts Service number 104881-72-3. The molecular formula for H-D-Ala-Leu-Lys-Amc is C₂₅H₃₇N₅O₅, with a molecular weight of 487.6 g/mol .
The synthesis of H-D-Ala-Leu-Lys-Amc typically involves solid-phase peptide synthesis (SPPS), a widely used technique for assembling peptides in a stepwise manner. This method allows for the precise control of the peptide sequence and modifications.
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction times, to optimize yield and purity. The use of specific coupling reagents can also influence the efficiency of each coupling step.
The molecular structure of H-D-Ala-Leu-Lys-Amc features a backbone composed of three amino acids linked by peptide bonds. The terminal group includes the fluorogenic moiety 7-amino-4-methylcoumarin, which emits fluorescence upon enzymatic cleavage.
The compound exhibits specific spectral properties due to the presence of the fluorophore:
H-D-Ala-Leu-Lys-Amc primarily undergoes hydrolysis when acted upon by proteolytic enzymes such as plasmin or other serine proteases. The cleavage results in the release of free 7-amino-4-methylcoumarin, which can be quantified to measure enzyme activity.
The reaction kinetics can be studied under various conditions (pH, temperature) to understand enzyme specificity and efficiency. The fluorescence intensity correlates with substrate concentration and enzyme activity, allowing for quantitative analysis .
Upon introduction to an enzymatic environment, H-D-Ala-Leu-Lys-Amc binds to the active site of proteases. The enzyme catalyzes the hydrolysis of the peptide bond adjacent to the fluorophore, releasing it into solution.
The released 7-amino-4-methylcoumarin can be detected using fluorescence spectroscopy, providing real-time data on enzymatic activity. This mechanism allows researchers to study various enzymes' kinetics and inhibition profiles effectively .
Relevant analyses include determining melting points, solubility profiles, and stability under various environmental conditions .
H-D-Ala-Leu-Lys-Amc is primarily used in scientific research settings:
H-D-Ala-Leu-Lys-AMC serves as a critical tool for detecting and quantifying protease activity through fluorogenic mechanisms. The compound incorporates 7-amino-4-methylcoumarin (AMC) as the fluorophore, linked via a peptide sequence optimized for cleavage by specific proteases. Upon enzymatic hydrolysis of the amide bond between Lys and AMC, free AMC is released, emitting detectable fluorescence at 440–460 nm upon excitation at 360–380 nm [5]. This design enables real-time monitoring of proteolytic activity in homogeneous assays, circumventing the need for secondary detection methods.
A key advantage of AMC-based substrates like H-D-Ala-Leu-Lys-AMC is their compatibility with high-throughput screening (HTS). However, ultraviolet excitation (360–380 nm) can lead to interference from compounds in chemical libraries that absorb in similar spectral regions [4]. Solutions include:
Table 1: Comparison of Fluorogenic Reporters in Protease Substrates
Reporter Group | Excitation/Emission (nm) | Quantum Yield | Interference Risk | Primary Applications |
---|---|---|---|---|
AMC | 360/440 | Standard | High (UV overlap) | General protease screening |
ACC | 340/450 | 3× AMC | Moderate | Sensitive/low-abundance proteases |
Rhodamine 110 | 496/520 | High | Low | Multiplexed HTS assays |
H-D-Ala-Leu-Lys-AMC exhibits exceptional sensitivity for plasmin (fibrinolysis enzyme) due to its structural mimicry of natural plasmin substrates. Kinetic analyses reveal a low Michaelis constant (Km = 18 µM) and high catalytic efficiency (kcat/Km = 2.1 × 10⁵ M⁻¹s⁻¹) against human plasmin, reflecting strong enzyme-substrate binding and rapid turnover [9]. The D-configuration of the N-terminal alanine confers resistance to nonspecific aminopeptidases, enhancing specificity.
Cross-reactivity profiling demonstrates cleavage by:
Chymase—a mast cell-derived serine protease—inhibits plasmin-mediated fibrinolysis indirectly by degrading fibrinogen and inactivating plasminogen activators [3]. This regulatory interplay can be quantified using H-D-Ala-Leu-Lys-AMC, as chymase inhibition accelerates plasmin-induced clot lysis.
Table 2: Kinetic Parameters of H-D-Ala-Leu-Lys-AMC Hydrolysis
Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Biological Context |
---|---|---|---|---|
Human plasmin | 18 | 3.8 | 2.1 × 10⁵ | Fibrinolysis |
Ascidian acrosin | 42 | 3.3 | 7.8 × 10⁴ | Fertilization |
Porcine calpain I | 58 | 0.9 | 1.6 × 10⁴ | Calcium-dependent signaling |
Papain | >100 | <0.1 | <10³ | Plant proteolysis |
The selectivity of H-D-Ala-Leu-Lys-AMC arises from its precise alignment with plasmin’s catalytic subsites:
Comparative studies with analogous substrates reveal:
Table 3: P1-P4 Residue Preferences in Plasmin Substrates
Subsite | Residue Preference | Key Interactions | Effect on kcat/Km |
---|---|---|---|
P1 (S1) | Lys ≫ Arg > Ala | Ionic bond with Asp189 | Lys: 100% (reference) |
P2 (S2) | Leu > Phe > Val | Hydrophobic pocket | Leu: 100%; Phe: 75%; Val: 62% |
P3 (S3) | D-Ala > L-Ala > Gly | Steric exclusion | D-Ala: 100%; L-Ala: 84%; Gly: 41% |
P4 (S4) | Ala/Val (no preference) | Solvent exposure | Negligible influence |
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